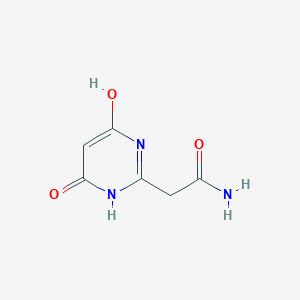

2-(4,6-Dihydroxypyrimidin-2-yl)acetamide

Description

2-(4,6-Dihydroxypyrimidin-2-yl)acetamide is a pyrimidine derivative featuring a central pyrimidine ring substituted with hydroxyl groups at positions 4 and 6, linked to an acetamide moiety at position 2. The hydroxyl groups enhance hydrogen-bonding capacity, influencing solubility and molecular interactions, while the acetamide group contributes to structural diversity and bioactivity .

Properties

CAS No. |

960371-40-8 |

|---|---|

Molecular Formula |

C6H7N3O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

2-(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)acetamide |

InChI |

InChI=1S/C6H7N3O3/c7-3(10)1-4-8-5(11)2-6(12)9-4/h2H,1H2,(H2,7,10)(H2,8,9,11,12) |

InChI Key |

YMNQUXSIHDBIAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(NC1=O)CC(=O)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrimidine Ring

Methyl vs. Hydroxyl Substitutions

- Compound : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

- Key Differences : Methyl groups at positions 4 and 6 instead of hydroxyls.

- Impact :

- Lipophilicity : Methyl groups increase hydrophobicity, reducing aqueous solubility compared to the hydroxylated target compound.

- Biological Activity : The sulfanyl (-S-) linker may enhance thiol-mediated interactions with biological targets, as seen in enzyme inhibition .

Methoxy vs. Hydroxyl Substitutions

- Compound : N-(4,6-Dimethoxypyrimidin-2-yl)-2-(3-methylphenyl)acetamide ()

- Key Differences : Methoxy (-OCH₃) groups at positions 4 and 5.

- Impact :

- Electronic Effects : Methoxy groups are electron-donating via resonance, directing electrophilic attacks to specific ring positions.

- Solubility : Methoxy groups are less polar than hydroxyls, lowering water solubility but improving membrane permeability.

- Crystallinity : The compound exhibits a well-defined crystal structure (R factor = 0.047), suggesting stability and reproducibility in synthesis .

Modifications to the Acetamide Moiety

Sulfamoylphenyl Substituents

- Compound : 2-[(5-Acetamido-4-hydroxy-6-oxopyrimidin-2-yl)sulfanyl]-N-(2-methyl-5-sulfamoylphenyl)acetamide ()

- Key Differences : A sulfamoylphenyl group replaces the pyridinyl or simple aryl groups.

- Impact :

- Pharmacokinetics : The bulky sulfamoyl group may hinder passive diffusion but improve target specificity (e.g., carbonic anhydrase inhibition).

- Acid-Base Properties : Sulfamoyl groups increase acidity, favoring salt formation for enhanced bioavailability .

Amino and Hydroxyl Combinations

- Compound: N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate () Key Differences: An amino (-NH₂) group at position 2 and hydroxyls at 4/6. Impact:

- Hydrogen Bonding: The amino group introduces additional H-bond donors, improving interactions with DNA/RNA or enzymes.

- Hydration : The dihydrate form (two water molecules) enhances stability and solubility compared to anhydrous forms .

Physicochemical and Structural Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.